Pantoprazole sulfide-B-D-glucuronide

Description

Overview of Pantoprazole's Metabolic Fate as a Parent Compound

Pantoprazole (B1678409), a widely used proton pump inhibitor (PPI), is extensively metabolized, primarily in the liver. The main metabolic pathways for pantoprazole involve the cytochrome P450 (CYP) enzyme system. drugbank.com Specifically, demethylation by CYP2C19 and oxidation by CYP3A4 are the key Phase I reactions. drugbank.comclinpgx.org These initial transformations lead to the formation of several metabolites, including pantoprazole sulfide (B99878) and pantoprazole sulfone. clinpgx.org Following these Phase I reactions, the resulting metabolites often undergo Phase II conjugation reactions, such as sulfation, to increase their water solubility and facilitate their excretion from the body. drugbank.com It is noteworthy that there is no evidence to suggest that the primary metabolites of pantoprazole possess any significant pharmacological activity. drugbank.comclinpgx.org

The formation of pantoprazole sulfide is a recognized step in the metabolic cascade of the parent drug. clinpgx.org This transformation is primarily catalyzed by the CYP3A4 isozyme. clinpgx.org

Definition and Relevance of Pantoprazole Sulfide-β-D-Glucuronide as a Key Biotransformation Product

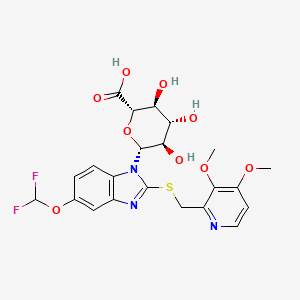

Pantoprazole Sulfide-β-D-Glucuronide is a Phase II metabolite of pantoprazole. It is formed when pantoprazole sulfide, a Phase I metabolite, undergoes glucuronidation. This process involves the attachment of a glucuronic acid molecule to the pantoprazole sulfide structure. Glucuronidation is a major pathway in drug metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs), which significantly increases the water solubility of xenobiotics, thereby preparing them for renal or biliary excretion.

The existence of Pantoprazole Sulfide-β-D-Glucuronide is confirmed by its listing as a chemical entity with the CAS number 867300-67-2. targetmol.com While specific research detailing the precise enzymatic pathways and quantitative significance of this metabolite in humans is not extensively documented in publicly available literature, its formation is a logical and expected step in the biotransformation of pantoprazole. The study of such specific metabolites, even those presumed to be minor, is crucial for a complete understanding of a drug's disposition and to rule out any potential for idiosyncratic toxicity or drug-drug interactions.

Research Findings on Pantoprazole Metabolism

Detailed studies on the metabolism of pantoprazole have elucidated the primary enzymatic pathways and the resulting metabolites. While direct research on Pantoprazole Sulfide-β-D-Glucuronide is limited, the broader context of pantoprazole's biotransformation provides a framework for understanding its formation.

In rat models, studies have also identified glutathione (B108866) conjugation as another metabolic pathway for pantoprazole, leading to the formation of various N-acetylcysteine derivatives. nih.gov This highlights the complexity of drug metabolism, where multiple pathways can be involved in the clearance of a single compound.

The table below summarizes the key enzymes and reactions in the metabolism of pantoprazole.

| Metabolic Phase | Enzyme Family | Specific Enzyme(s) | Reaction Type | Key Metabolite(s) Formed |

| Phase I | Cytochrome P450 | CYP2C19 | Demethylation | Hydroxylated metabolites |

| CYP3A4 | Oxidation | Pantoprazole Sulfide, Pantoprazole Sulfone | ||

| Phase II | Sulfotransferase | SULT (specific isozymes not detailed) | Sulfation | Sulfated conjugates of Phase I metabolites |

| UDP-glucuronosyltransferase | UGT (specific isozymes not detailed) | Glucuronidation | Glucuronide conjugates (e.g., Pantoprazole Sulfide-β-D-Glucuronide) | |

| Glutathione S-transferase | GST (in rats) | Glutathione Conjugation | Glutathione and N-acetylcysteine derivatives |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O9S/c1-33-13-5-6-25-11(17(13)34-2)8-37-22-26-10-7-9(35-21(23)24)3-4-12(10)27(22)19-16(30)14(28)15(29)18(36-19)20(31)32/h3-7,14-16,18-19,21,28-30H,8H2,1-2H3,(H,31,32)/t14-,15-,16+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFATFFTNRHGJX-MQOOWTBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CSC2=NC3=C(N2C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC(=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)CSC2=NC3=C(N2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C=CC(=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biotransformation Pathways and Enzymology of Pantoprazole Sulfide β D Glucuronide Formation

Precursor Metabolism: Formation of Pantoprazole (B1678409) Sulfide (B99878)

Pantoprazole is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system. drugbank.comnih.gov The formation of its sulfide metabolite, a crucial precursor for subsequent conjugation, involves both enzymatic and non-enzymatic routes.

The cytochrome P450 superfamily of enzymes is central to the phase I metabolism of a vast number of drugs, including pantoprazole. nih.gov These enzymes catalyze various oxidative and reductive reactions. In the metabolism of pantoprazole, CYP enzymes are responsible for modifications such as demethylation and oxidation. drugbank.compfizermedical.com While oxidation to pantoprazole sulfone is a well-documented pathway, the reduction of the parent sulfoxide (B87167) to pantoprazole sulfide is also a recognized metabolic route. clinpgx.orgportico.org In vitro studies have identified pantoprazole sulfide as a major metabolite of pantoprazole. researchgate.net

Pantoprazole's metabolism is principally mediated by two main CYP isoforms: CYP2C19 and CYP3A4. clinpgx.orgmedscape.comnih.gov The primary metabolic pathway is demethylation by CYP2C19, followed by sulfation. drugbank.compfizermedical.com Other metabolic pathways include oxidation by CYP3A4. drugbank.compfizermedical.comclinpgx.org Some metabolic schemes depict the formation of both pantoprazole sulfone and pantoprazole sulfide as products of CYP3A4 activity. clinpgx.org While CYP2C19 is the main enzyme for demethylation, CYP3A4 is involved in the oxidation of the sulfoxide group to the sulfone and also contributes to the formation of the sulfide metabolite. clinpgx.orgportico.org

Table 1: Key Cytochrome P450 Isoforms in Pantoprazole Metabolism

| CYP Isoform | Primary Metabolic Role | Resulting Metabolites | Citations |

| CYP2C19 | Demethylation | 4-demethylpantoprazole (leading to sulfate (B86663) conjugates) | drugbank.comnih.govclinpgx.org |

| CYP3A4 | Oxidation/Reduction | Pantoprazole Sulfone, Pantoprazole Sulfide | drugbank.comclinpgx.orgmedscape.com |

| CYP2D6, CYP2C9 | Minor roles | Not specified | pfizermedical.com |

Beyond enzymatic conversion, pantoprazole can also be converted to pantoprazole sulfide through non-enzymatic processes. Forced degradation studies have shown that pantoprazole degrades significantly under acidic conditions, with pantoprazole sulfide being a major degradation product. scielo.brscielo.br This is particularly relevant given the acidic environment where proton pump inhibitors exert their action. Furthermore, pantoprazole sulfide is the penultimate thioether intermediate in the chemical synthesis of pantoprazole, where it is oxidized to form the final sulfoxide product. nih.govnih.govsemanticscholar.org This underscores the stability and relevance of the sulfide form. The primary pathway for the related PPI, rabeprazole, is a nonenzymatic reduction to its thioether (sulfide) compound, and tenatoprazole (B1683002) sulfide is also known to form spontaneously and non-enzymatically from its parent drug. medscape.commdpi.com

Glucuronidation Mechanisms of Pantoprazole Sulfide

Following its formation, pantoprazole sulfide can undergo phase II metabolism, where a conjugating group is added to increase its water solubility and facilitate excretion. While sulfation is a major conjugation pathway for pantoprazole metabolites, glucuronidation also occurs, albeit as a minor route. nih.govresearchgate.net

The UDP-Glucuronosyltransferase (UGT) superfamily of enzymes catalyzes the process of glucuronidation. nih.gov These are membrane-bound enzymes primarily located in the endoplasmic reticulum of cells in the liver and other tissues like the gastrointestinal tract. xenotech.comcriver.com UGTs are the most significant phase II enzymes after CYPs, metabolizing a wide array of substrates by attaching glucuronic acid to them. criver.com

The human UGT superfamily is divided into families, including UGT1A and UGT2B, which are key to drug metabolism. nih.govcriver.com Specific isoforms such as UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7 are responsible for metabolizing the majority of drugs that undergo glucuronidation. criver.com These enzymes recognize a variety of functional groups on substrates, including hydroxyl, nitrogen, and sulfur (thiol) heteroatoms, making them suitable for conjugation. xenotech.comresearchgate.netnih.gov While the specific UGT isoforms responsible for conjugating pantoprazole sulfide have not been extensively detailed, the presence of a thiol group makes it a potential substrate for the UGT family. researchgate.netxenotech.com

Table 2: Major Human UGT Families in Drug Metabolism

| UGT Family | Key Isoforms Involved in Drug Metabolism | General Substrates/Functions | Citations |

| UGT1A | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9 | Drugs, bilirubin, steroid hormones. Catalyze O-glucuronidation. | xenotech.comcriver.comnih.gov |

| UGT2B | UGT2B4, UGT2B7, UGT2B10, UGT2B15, UGT2B17 | Drugs, bile acids, steroid hormones. UGT2B7 is frequently involved in drug metabolism. | xenotech.comcriver.comfrontiersin.org |

The glucuronidation of a substrate like pantoprazole sulfide is a bi-substrate reaction. researchgate.net It requires the aglycone substrate (pantoprazole sulfide) and a high-energy donor molecule, UDP-α-D-glucuronic acid (UDPGA), which is the common co-substrate for all UGT isoforms. researchgate.net The UGT enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA to a nucleophilic functional group (an oxygen, nitrogen, or sulfur atom) on the substrate. researchgate.net

This reaction proceeds via a direct S_N2-like mechanism, which results in the formation of a β-D-glucuronide conjugate. researchgate.net The process also releases uridine (B1682114) diphosphate (B83284) (UDP) as a byproduct. researchgate.net The resulting pantoprazole sulfide-β-D-glucuronide is significantly more polar and water-soluble than its precursor, which facilitates its elimination from the body, typically via urine or bile. criver.com

Identification of Specific UGT Isoforms Involved in Glucuronidation (e.g., UGT1A, UGT2B families)

The UGT superfamily in humans is divided into several families, with UGT1A and UGT2B being the most significant for drug metabolism. researchgate.net These enzymes exhibit broad and often overlapping substrate specificities. Although the specific UGTs responsible for conjugating pantoprazole sulfide have not been definitively identified, an analysis of UGTs that metabolize similar structures and other drugs provides insight into the likely candidates.

The UGT1A subfamily, particularly isoforms like UGT1A1, UGT1A3, UGT1A4, and UGT1A9, along with the UGT2B subfamily, especially UGT2B7 and UGT2B15, are highly active in the liver and play a major role in the glucuronidation of a vast array of compounds. nih.gov For instance, UGT1A9 has been identified as the primary enzyme responsible for the glucuronidation of mycophenolic acid in the liver, kidney, and intestine, while UGT2B7 also contributes significantly to this process. nih.gov Given their versatility and high expression levels in key metabolic tissues, these isoforms are strong candidates for catalyzing the formation of Pantoprazole sulfide-β-D-glucuronide.

Table 1: Major Human UGT Isoforms and Their General Roles in Drug Metabolism

| UGT Isoform | Primary Location(s) | Common Substrates/Functions |

| UGT1A1 | Liver, Intestine | Bilirubin, Etoposide, Irinotecan nih.govresearchgate.net |

| UGT1A3 | Liver, Intestine | Flavonoids, Opioids nih.govscience.gov |

| UGT1A4 | Liver | Trifluoperazine, Steroids nih.govresearchgate.net |

| UGT1A6 | Liver, Intestine | Small phenolic compounds, Salicylic acid nih.govxenotech.com |

| UGT1A9 | Liver, Kidney | Propofol, Mycophenolic acid nih.govresearchgate.net |

| UGT2B7 | Liver, Kidney, Intestine | Opioids, NSAIDs (e.g., Diclofenac), Mycophenolic acid nih.govnih.gov |

| UGT2B15 | Liver, Prostate | S-oxazepam, Steroids nih.govresearchgate.net |

Tissue and Cellular Distribution of Relevant UGTs

The enzymatic machinery for glucuronidation is strategically located throughout the body to efficiently metabolize both endogenous and exogenous substances. UGT enzymes are primarily found embedded in the membrane of the endoplasmic reticulum within cells of various tissues. xenotech.comresearchgate.net

The liver contains the highest concentration and broadest array of UGT enzymes, making it the principal site of drug glucuronidation. nih.gov Key hepatic isoforms include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and multiple members of the UGT2B family. nih.govxenotech.com The gastrointestinal tract, particularly the small intestine, also expresses a significant complement of UGTs, such as UGT1A1, UGT1A8, and UGT1A10, contributing to the first-pass metabolism of orally administered drugs. xenotech.comscience.gov The kidneys are another important site, expressing high levels of UGT1A9 and UGT2B7, which are involved in the metabolism and clearance of drugs and their metabolites from circulation. xenotech.comnih.gov Other tissues with notable UGT expression include the lungs, skin, and brain. xenotech.com

Table 2: Distribution of Key UGT Families in Major Metabolic Tissues

| Tissue | Predominant UGT Isoforms Expressed | Metabolic Significance |

| Liver | UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15 nih.gov | Primary site for systemic drug metabolism and glucuronidation. nih.gov |

| Gastrointestinal Tract | UGT1A1, 1A7, 1A8, 1A10, 2B7 nih.govxenotech.com | Crucial for first-pass metabolism of xenobiotics. science.gov |

| Kidney | UGT1A9, UGT2B7 xenotech.comnih.gov | Important for the metabolism and renal clearance of drugs. nih.gov |

Concurrent and Sequential Metabolic Pathways Involving Pantoprazole Sulfide

Pantoprazole sulfide does not exist in isolation within the metabolic landscape. It is both a product of Phase I metabolism and a potential substrate for further transformation through oxidative or conjugative pathways.

Oxidative Metabolites of Pantoprazole Sulfide

Pantoprazole sulfide, a thioether, is the direct synthetic precursor to the active drug pantoprazole, which is a sulfoxide. nih.govnih.gov This conversion is an oxidative process. Further oxidation of pantoprazole can occur, leading to the formation of pantoprazole sulfone. clinpgx.orgresearchgate.net This over-oxidation product is a known metabolite in vivo. nih.gov Studies in calves have shown that after administration of pantoprazole, the sulfone metabolite is detectable in various tissues, including the kidney, liver, fat, and muscle, even when the parent drug is no longer present. nih.gov The formation of pantoprazole sulfone from pantoprazole is primarily catalyzed by the Cytochrome P450 enzyme CYP3A4. clinpgx.org Therefore, the oxidation of pantoprazole sulfide represents a significant concurrent metabolic pathway.

Table 3: Key Oxidative Metabolites in the Pantoprazole Pathway

| Compound Name | Chemical Class | Formation Pathway |

| Pantoprazole Sulfide | Thioether | Intermediate in pantoprazole synthesis; metabolite of pantoprazole. targetmol.comsemanticscholar.org |

| Pantoprazole | Sulfoxide | Oxidation of pantoprazole sulfide. nih.govnih.gov |

| Pantoprazole Sulfone | Sulfone | Oxidation of pantoprazole, catalyzed primarily by CYP3A4. clinpgx.orgresearchgate.netnih.gov |

Interplay with Other Phase I and Phase II Enzymes

The biotransformation of pantoprazole and its derivatives is a classic example of the coordinated action of Phase I and Phase II enzyme systems. nih.gov Phase I reactions, mediated by Cytochrome P450 (CYP) enzymes, typically introduce or expose functional groups on a substrate. nih.gov Pantoprazole itself is metabolized mainly by two CYP isoforms: CYP2C19, which carries out demethylation, and CYP3A4, which is responsible for oxidation to the sulfone metabolite. clinpgx.org

The formation of pantoprazole sulfide is also attributed to CYP3A4 metabolism. clinpgx.org As a product of a Phase I reaction, pantoprazole sulfide becomes a substrate for Phase II enzymes. The subsequent glucuronidation of pantoprazole sulfide to form Pantoprazole sulfide-β-D-glucuronide would be a sequential process, where the initial Phase I metabolism by a CYP enzyme creates the intermediate that is then conjugated by a UGT enzyme. This sequential, coordinated action of Phase I and Phase II enzymes, often co-located within the endoplasmic reticulum, is a fundamental mechanism for drug detoxification and elimination. nih.gov

Analytical Methodologies for Characterization and Quantification of Pantoprazole Sulfide β D Glucuronide

Isolation and Purification Techniques for Metabolite Standards

The availability of pure analytical standards is a prerequisite for the definitive identification and accurate quantification of metabolites. For Pantoprazole (B1678409) Sulfide-β-D-Glucuronide, obtaining such a standard necessitates advanced isolation and purification strategies, especially when synthesizing it or isolating it from biological matrices like urine or microsomal incubations.

Initial separation of the target metabolite from a complex mixture is often achieved using chromatographic techniques. Semipreparative High-Performance Liquid Chromatography (HPLC) is a frequently employed method for isolating specific metabolites from biological fluids. nih.gov This technique allows for the separation of compounds based on their physicochemical properties, such as polarity, under optimized conditions. For a hydrophilic conjugate like a glucuronide, a reversed-phase column (e.g., C18) with a polar mobile phase, often a gradient of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate (B1210297), would be a typical starting point.

In instances where chemical synthesis or enzymatic generation of the glucuronide is challenging, microbial biotransformation presents a viable alternative for producing the metabolite standard. hyphadiscovery.com Specific microorganisms can be screened for their ability to perform glucuronidation on the parent compound, Pantoprazole Sulfide (B99878). Following incubation, the glucuronide can be extracted and purified from the culture medium using techniques like solid-phase extraction (SPE) and semipreparative HPLC.

The purification process is monitored by analytical HPLC coupled with a detector, such as a UV detector or a mass spectrometer, to track the fraction containing the desired metabolite. Once isolated, the purity of the standard is assessed, and its structure is confirmed using the spectroscopic methods detailed below.

Structural Elucidation Strategies

Confirming the chemical structure of an isolated metabolite is a critical step that relies on a combination of high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules, including drug metabolites. nih.gov For Pantoprazole Sulfide-β-D-Glucuronide, a suite of NMR experiments would be required to confirm its identity and the specific site of glucuronidation.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. The presence of signals corresponding to both the Pantoprazole Sulfide moiety and the glucuronic acid moiety would be expected. The chemical shift of the anomeric proton (H-1') of the glucuronide is particularly diagnostic. nih.gov

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for establishing connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the pantoprazole and glucuronide structures.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two to three bonds. This technique would be pivotal in confirming the linkage between the glucuronic acid and the Pantoprazole Sulfide molecule by observing a correlation from the anomeric proton of the glucuronide to the carbon atom of the sulfide moiety where it is attached.

While no specific NMR data for Pantoprazole Sulfide-β-D-Glucuronide is publicly available, the general approach is well-established from studies of other glucuronide metabolites. nih.govnih.gov

Mass spectrometry (MS) is an indispensable tool for metabolite identification due to its high sensitivity and ability to provide molecular weight and structural information. Liquid chromatography is almost universally coupled with mass spectrometry (LC-MS) for the analysis of drug metabolites.

In the analysis of Pantoprazole Sulfide-β-D-Glucuronide, the initial MS scan would be used to determine the mass-to-charge ratio (m/z) of the protonated or deprotonated molecule. Tandem mass spectrometry (MS/MS) provides a "molecular fingerprint" through controlled fragmentation of the parent ion. A characteristic fragmentation for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass difference of 176.0321 Da. nih.gov This specific neutral loss is a strong indicator of a glucuronide conjugate.

The remaining fragment ion would correspond to the aglycone, Pantoprazole Sulfide. Further fragmentation of this aglycone can provide additional structural confirmation by comparing the resulting spectrum to that of the authentic Pantoprazole Sulfide standard.

Table 1: Illustrative MS/MS Fragmentation Data for a Hypothesized Pantoprazole Sulfide-β-D-Glucuronide

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Interpretation |

| 544.13 [M+H]⁺ | Neutral Loss | 368.09 | Loss of Glucuronic Acid moiety (176.03 Da) |

| 368.09 [M+H]⁺ | Fragmentation | Varies | Fragmentation pattern consistent with Pantoprazole Sulfide |

This table is illustrative and based on the theoretical masses and expected fragmentation behavior of glucuronide conjugates.

High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements (typically with an error of less than 5 ppm). This accuracy allows for the determination of the elemental composition of the parent ion and its fragments. For Pantoprazole Sulfide-β-D-Glucuronide (C₂₂H₂₃F₂N₃O₉S), HRMS would be used to confirm its elemental formula, distinguishing it from other potential metabolites with the same nominal mass. The high mass accuracy of HRMS significantly increases the confidence in the identification of the metabolite. hyphadiscovery.com

In some cases, it may be necessary to differentiate between different types of glucuronide linkages (e.g., O-glucuronide, N-glucuronide, or S-glucuronide). While NMR is definitive, chemical derivatization can provide supportive evidence. For instance, the stability of the glucuronide bond can differ based on its type. Acyl glucuronides are known to be relatively unstable and can undergo rearrangement, whereas O- and S-glucuronides are generally more stable. psu.edu

Specific derivatization reactions, such as methylation, can be used. The reaction conditions and resulting products can help infer the nature of the linkage. However, for Pantoprazole Sulfide-β-D-Glucuronide, the combined data from NMR and MS/MS are typically sufficient to confirm the S-linkage without the need for derivatization.

Quantitative Analysis Approaches in Biological Matrices (Preclinical)

Once characterized, the quantification of Pantoprazole Sulfide-β-D-Glucuronide in biological matrices such as plasma, urine, or tissue homogenates is essential for understanding its pharmacokinetic profile. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this purpose due to its superior sensitivity, selectivity, and speed. nih.gov

A typical quantitative LC-MS/MS method involves:

Sample Preparation: To remove proteins and other interfering substances, a sample preparation step is required. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). psu.eduresearchgate.net For glucuronides, which are polar, SPE can be particularly effective. sigmaaldrich.com

Chromatographic Separation: An HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) system is used to separate the metabolite from other endogenous components and potential isomers. A reversed-phase C18 or a phenyl column is often suitable. hyphadiscovery.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. nih.gov In MRM, a specific precursor ion (the parent metabolite) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes background noise and allows for accurate quantification. An internal standard, which is a structurally similar compound added to the sample at a known concentration, is used to correct for variations in sample processing and instrument response.

The method must be validated according to regulatory guidelines, assessing parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability.

Table 2: Typical Validation Parameters for a Quantitative LC-MS/MS Method

| Parameter | Typical Acceptance Criteria | Example Finding for a PPI Metabolite |

| Linearity (r²) | > 0.99 | 0.999 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 - 5.0 ng/mL |

| Intra-day Precision (%RSD) | < 15% | 2.6 - 9.7% |

| Inter-day Precision (%RSD) | < 15% | 3.3 - 8.7% |

| Accuracy (%RE) | ± 15% | -5.0% to +4.1% |

| Recovery | Consistent and reproducible | > 85% |

Data in the "Example Finding" column is illustrative and based on published methods for pantoprazole and its other metabolites. researchgate.netclinpgx.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of drug metabolites due to its superior sensitivity and specificity. researchgate.netscispace.com A validated LC-MS/MS method allows for the direct measurement of Pantoprazole Sulfide-β-D-glucuronide in biological samples like plasma and urine. nih.govmagtechjournal.com

Method development begins with sample preparation, often involving protein precipitation with acetonitrile or methanol, or solid-phase extraction (SPE) for cleaner extracts and reduced matrix effects. nih.govresearchgate.net Chromatographic separation is typically achieved on a reversed-phase C18 column. A gradient elution using a mobile phase consisting of an aqueous component (like ammonium acetate or formic acid in water) and an organic modifier (typically acetonitrile or methanol) is employed to separate the polar glucuronide metabolite from endogenous interferences. magtechjournal.comnih.gov

For detection, electrospray ionization (ESI) in positive ion mode is commonly used. Quantification is performed using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition. For Pantoprazole Sulfide-β-D-glucuronide, the precursor ion would correspond to its protonated molecule [M+H]⁺, and the product ion would result from the characteristic neutral loss of the glucuronic acid moiety (176 Da). nih.gov

Method validation is performed according to regulatory guidelines, establishing parameters such as linearity, accuracy, precision, selectivity, recovery, and the lower limit of quantification (LLOQ). nih.govnih.gov

Table 1: Example Parameters for a Validated LC-MS/MS Method

| Parameter | Typical Specification |

|---|---|

| Chromatography | |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) tennessee.edu |

| Mobile Phase | A: 5 mM Ammonium Acetate in Water; B: Acetonitrile (Gradient Elution) magtechjournal.com |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) magtechjournal.com |

| MRM Transition | [M+H]⁺ → [M+H - 176]⁺ (Hypothetical) |

| Validation | |

| Linear Range | e.g., 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | ≤ 5 ng/mL nih.gov |

| Accuracy & Precision (RSD) | Within ±15% (±20% at LLOQ) nih.gov |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely available technique for analyzing pantoprazole and its primary metabolites, pantoprazole sulfide and pantoprazole sulfone. nih.govpsu.edutennessee.edu This method can be adapted for the detection of the glucuronide conjugate.

The chromatographic conditions are similar to those used in LC-MS/MS, employing a C18 or C8 reversed-phase column and a mobile phase of phosphate (B84403) buffer and acetonitrile. tennessee.edupsu.eduscielo.br Detection is typically set at a wavelength of approximately 290 nm, where the benzimidazole (B57391) chromophore of pantoprazole and its derivatives exhibits strong absorbance. nih.govscielo.br A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, providing additional confirmation of the analyte's identity by comparing it to a reference spectrum.

While less sensitive than LC-MS/MS, a validated HPLC-UV method can be suitable for in vitro metabolism studies or for analyzing samples where higher concentrations of the metabolite are expected. tennessee.edu The validation process for an HPLC method assesses similar parameters to LC-MS/MS, including linearity, precision, accuracy, and specificity. tennessee.eduscielo.br

Table 2: Example Parameters for a Validated HPLC-UV/PDA Method

| Parameter | Typical Specification |

|---|---|

| Chromatography | |

| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 250 mm, 5 µm) psu.edu |

| Mobile Phase | Phosphate Buffer (e.g., pH 7.0) : Acetonitrile (Gradient or Isocratic) scielo.br |

| Flow Rate | 1.0 - 2.0 mL/min psu.edu |

| Column Temperature | Ambient or controlled (e.g., 30 °C) psu.edu |

| Detection | |

| Detector | UV or Photodiode Array (PDA) |

| Wavelength | 290 nm nih.govpsu.edu |

| Validation | |

| Linear Range | e.g., 0.025 - 10 µg/mL nih.gov |

| Lower Limit of Quantification (LLOQ) | ~25 ng/mL nih.gov |

| Accuracy & Precision (RSD) | Within ±15% nih.gov |

Strategies for Enhanced Sensitivity in Detection and Quantification

Achieving low detection limits for minor metabolites like Pantoprazole Sulfide-β-D-glucuronide requires strategies to enhance analytical sensitivity. In LC-MS/MS, this involves meticulous optimization of the ion source parameters (e.g., spray voltage, gas temperatures) to maximize the formation of the desired precursor ion. magtechjournal.com

An effective strategy for enhancing the detection of glucuronides is chemical derivatization. acs.org The carboxylic acid group of the glucuronic acid moiety can be targeted for derivatization to improve its ionization efficiency in ESI-MS. This approach can lead to a significant decrease in the limits of detection. acs.org

Furthermore, indirect quantification methods involving enzymatic hydrolysis can be used. nih.gov In this approach, the sample is treated with β-glucuronidase to cleave the glucuronide conjugate, releasing the pantoprazole sulfide aglycone. The increase in the concentration of the aglycone is then measured. However, direct measurement of the intact glucuronide is generally preferred as it avoids potential issues with incomplete hydrolysis or aglycone instability, leading to better accuracy and precision. researchgate.netscispace.com

Advanced Metabolite Identification Strategies in Complex Mixtures

Identifying unknown or low-level metabolites in a complex biological background is a significant challenge. Advanced data processing and analytical techniques are employed for confident structural annotation.

Molecular Networking and Data Mining Techniques

MS/MS-based molecular networking is a powerful bioinformatics tool for organizing and interpreting large, untargeted metabolomics datasets. researchgate.net This approach visualizes MS/MS data as a network where nodes represent parent ions and edges connect nodes with similar fragmentation spectra. Because structurally related molecules produce similar fragments, they form distinct clusters within the network.

In the context of pantoprazole metabolism, Pantoprazole Sulfide-β-D-glucuronide would appear in a cluster containing the parent drug, pantoprazole sulfide, pantoprazole sulfone, and other related metabolites. The mass difference between nodes can indicate specific metabolic transformations. For example, a mass shift of 176.032 Da would strongly suggest glucuronidation. This data mining strategy enables the rapid, tentative identification of drug metabolites in a sample, guiding further targeted analysis. researchgate.net

Integration of NMR and MS Data for Confident Identification

While LC-MS/MS provides essential information on molecular weight and fragmentation, it can sometimes be insufficient for unambiguous structural elucidation, especially for determining the exact site of conjugation. nih.govhyphadiscovery.com Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining chemical structures. nih.gov

The integration of MS and NMR data provides the highest level of confidence in metabolite identification. After a metabolite of interest is detected by LC-MS and isolated in microgram quantities (typically via preparative HPLC), its structure can be elucidated using high-field NMR with cryoprobe technology. hyphadiscovery.com A standard dataset including 1D ¹H NMR and 2D experiments like COSY, HSQC, and HMBC can reveal through-bond correlations. nih.govhyphadiscovery.com This data allows for the precise assignment of the glucuronic acid moiety to a specific position on the pantoprazole sulfide molecule, resolving any ambiguity from the MS data and providing a definitive structural proof. hyphadiscovery.com

In Vitro and Preclinical Disposition Studies of Pantoprazole Sulfide β D Glucuronide

In Vitro Metabolism Studies

Hepatic Microsomal and Hepatocyte Incubations

There are no published studies detailing the incubation of Pantoprazole (B1678409) Sulfide-β-D-Glucuronide with hepatic microsomes or hepatocytes. Research on pantoprazole metabolism extensively documents the role of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, in the initial biotransformation of the parent drug to pantoprazole sulfide (B99878) and other metabolites. However, the subsequent metabolic stability and potential for further biotransformation of the glucuronidated sulfide metabolite have not been investigated in these in vitro systems.

Determination of Intrinsic Clearance (CLint) and Metabolite Formation Rates

Consistent with the lack of incubation studies, there is no available data on the intrinsic clearance (CLint) of Pantoprazole Sulfide-β-D-Glucuronide. The determination of CLint is fundamental to understanding the metabolic stability of a compound within the liver. Without experiments incubating this specific metabolite in liver fractions, its rate of metabolic turnover remains uncharacterized. Similarly, rates of formation for any potential subsequent metabolites from Pantoprazole Sulfide-β-D-Glucuronide have not been reported.

Metabolite Profiling and Identification in In Vitro Systems

No studies have been identified that perform metabolite profiling or identification following the incubation of Pantoprazole Sulfide-β-D-Glucuronide in any in vitro system. While the metabolic pathways of pantoprazole leading to the formation of its sulfide and sulfone derivatives are well-documented, the metabolic fate of the glucuronide conjugate of the sulfide metabolite is an area lacking investigation.

Preclinical In Vivo Disposition in Animal Models (Excluding Clinical Human Data)

Absorption and Distribution Characteristics of the Metabolite (if observed)

There is a lack of preclinical in vivo data specifically describing the absorption and distribution characteristics of Pantoprazole Sulfide-β-D-Glucuronide in animal models. Pharmacokinetic studies in various species, including rats, have focused on the disposition of pantoprazole and its primary metabolites, pantoprazole sulfide and pantoprazole sulfone. While it is plausible that Pantoprazole Sulfide-β-D-Glucuronide is formed in vivo, its subsequent absorption from any part of the gastrointestinal tract (if excreted in bile) and its distribution into various tissues have not been specifically measured or reported.

Mechanisms of Excretion (e.g., Biliary Excretion, Renal Clearance)

The elimination of pantoprazole metabolites occurs through both renal and biliary routes. Following administration, approximately 80% of pantoprazole metabolites are excreted in the urine, with the remainder being eliminated in the feces, which is indicative of biliary secretion nih.gov. This dual-pathway excretion is critical for the efficient clearance of the drug's metabolic products from the systemic circulation.

Biliary Excretion:

In preclinical studies, the biliary excretion of pantoprazole metabolites has been shown to be a significant route of elimination. A study conducted in bile duct-cannulated rats demonstrated that a substantial portion of the administered radioactivity from radiolabeled pantoprazole was recovered in the bile. Specifically, between 40% and 44% of the radioactive dose was excreted via the biliary route, underscoring the importance of this pathway in the disposition of pantoprazole and its metabolites in this species.

Renal Clearance:

Renal clearance is the primary route of excretion for pantoprazole metabolites in humans nih.gov. Studies have shown that the pharmacokinetics of pantoprazole are not significantly altered in patients with renal failure, suggesting that the parent drug itself is not heavily reliant on renal clearance nih.gov. However, the metabolites, including glucuronide conjugates, are predominantly cleared by the kidneys nih.gov.

Cross-Species Comparative Metabolism (e.g., mouse, rat, human in vitro)

The metabolism of pantoprazole exhibits some species-specific differences, which can influence the profile of metabolites formed, including Pantoprazole sulfide-β-D-glucuronide.

Human: In humans, pantoprazole is extensively metabolized by the cytochrome P450 (CYP) system in the liver, primarily by CYP2C19 and to a lesser extent by CYP3A4. This is followed by Phase II conjugation reactions, including sulfation. While glucuronidation is a known metabolic pathway for many drugs, specific in vitro studies detailing the formation of Pantoprazole sulfide-β-D-glucuronide in human liver microsomes are not extensively reported in the available literature. General drug glucuronidation assays using human liver microsomes have been developed and optimized, providing a framework for such investigations nih.govhelsinki.fihelsinki.fi.

Rat: In rats, the metabolism of pantoprazole is also extensive. In vitro studies using rat liver microsomes have been employed to investigate the enantioselective metabolism of pantoprazole, highlighting the role of different metabolic pathways researchgate.net. As previously mentioned, studies in bile duct-cannulated rats have confirmed significant biliary excretion of pantoprazole metabolites.

Role of Drug Transporters in Metabolite Disposition

The movement of drug metabolites, including glucuronide conjugates, across cellular membranes is often mediated by drug transporters. These proteins play a crucial role in the absorption, distribution, and excretion of xenobiotics and their metabolic products. For glucuronidated metabolites, which are often organic anions, transporters from the ATP-Binding Cassette (ABC) superfamily are of particular importance.

Interactions with ATP-Binding Cassette (ABC) Transporters (e.g., MRP2, MRP3, BCRP)

Multidrug Resistance-Associated Protein 2 (MRP2):

MRP2 (ABCC2) is an efflux transporter located on the apical membrane of hepatocytes and renal proximal tubule cells, playing a key role in the biliary and urinary excretion of conjugated metabolites. In vitro studies using membrane vesicles from Sf9 cells expressing human MRP2 have investigated its interaction with pantoprazole. These studies revealed that pantoprazole itself did not inhibit the transport of the MRP2 substrate methotrexate nih.gov. Furthermore, in MDCKII cells transfected with human MRP2, pantoprazole was not found to be actively transported by this protein nih.gov. This suggests that MRP2 may not be a primary transporter for the parent drug. However, the interaction of Pantoprazole sulfide-β-D-glucuronide with MRP2 has not been specifically elucidated in the available literature. Given that MRP2 is a known transporter of various glucuronide conjugates, its potential role in the biliary and renal excretion of this metabolite cannot be ruled out and warrants further investigation.

Multidrug Resistance-Associated Protein 3 (MRP3):

MRP3 (ABCC3) is another important efflux transporter, primarily located on the basolateral membrane of hepatocytes and enterocytes. It is involved in the transport of glucuronide and sulfate (B86663) conjugates from the liver back into the bloodstream for subsequent renal excretion. While MRP3 is a known transporter of numerous glucuronide conjugates, direct studies on the interaction between Pantoprazole sulfide-β-D-glucuronide and MRP3 are not available in the reviewed scientific literature.

Breast Cancer Resistance Protein (BCRP):

BCRP (ABCG2) is an efflux transporter expressed in various tissues, including the liver, intestine, and kidney, and is known to transport a wide range of substrates, including conjugated metabolites. In vitro studies have demonstrated that pantoprazole is both a substrate and an inhibitor of BCRP nih.govnih.gov. In membrane vesicles from Sf9 cells expressing human BCRP, pantoprazole was shown to inhibit the transport of methotrexate with an IC50 of 13 µM nih.gov. Furthermore, studies in MDCKII cells transfected with mouse Bcrp1 (the murine equivalent of human BCRP) confirmed that pantoprazole is actively transported by this protein nih.gov. This interaction of the parent compound with BCRP suggests a potential for BCRP to be involved in the disposition of its metabolites as well. However, specific studies investigating the interaction of Pantoprazole sulfide-β-D-glucuronide with BCRP are lacking.

Summary of Transporter Interactions

| Transporter | Interaction with Pantoprazole | Interaction with Pantoprazole sulfide-β-D-glucuronide |

| MRP2 | Not a substrate or inhibitor in vitro nih.gov | Not reported |

| MRP3 | Not reported | Not reported |

| BCRP | Substrate and inhibitor in vitro nih.govnih.gov | Not reported |

Mechanistic Studies on Efflux and Uptake Processes

Detailed mechanistic studies focusing specifically on the efflux and uptake processes of Pantoprazole sulfide-β-D-glucuronide are not extensively documented in the current scientific literature. The understanding of these processes for this particular metabolite is largely inferred from the general principles of drug metabolite transport and the known functions of transporters that handle other glucuronide conjugates.

Efflux Processes:

The biliary and renal excretion of Pantoprazole sulfide-β-D-glucuronide is presumed to be an active process mediated by efflux transporters. As an organic anion, it is a likely candidate for transport by members of the MRP and BCRP families located at the apical membranes of hepatocytes and renal tubular cells, facilitating its elimination into bile and urine, respectively nih.govnih.gov. The significant biliary excretion of pantoprazole metabolites observed in rats strongly suggests the involvement of active canalicular transport.

Uptake Processes:

The role of uptake transporters in the disposition of Pantoprazole sulfide-β-D-glucuronide is less clear from the available data. Uptake transporters, such as Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs), are crucial for the hepatic and renal uptake of drugs and their metabolites from the blood nih.govnih.gov. While these transporters are known to handle a variety of glucuronide conjugates, their specific involvement in the uptake of Pantoprazole sulfide-β-D-glucuronide has not been directly investigated.

Enzyme Kinetics and Molecular Interactions of Pantoprazole Sulfide β D Glucuronide

Kinetic Characterization of UGTs Metabolizing Pantoprazole (B1678409) Sulfide (B99878)

The enzymatic reaction that attaches a glucuronic acid molecule to pantoprazole sulfide is mediated by UDP-glucuronosyltransferases (UGTs). solvobiotech.com A thorough kinetic characterization of the UGT isoforms responsible for this process is fundamental to predicting the rate and capacity of this metabolic route.

Determination of Km and Vmax Values

The efficiency of an enzyme-catalyzed reaction is defined by two primary kinetic parameters: the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.gov

Km reflects the substrate concentration at which the enzymatic reaction proceeds at half its maximum speed. It serves as an indicator of the affinity between the enzyme and its substrate; a lower Km value signifies a higher affinity.

Vmax represents the highest possible rate of the reaction when the enzyme is fully saturated with the substrate.

From these two values, the intrinsic clearance (CLint = Vmax/Km) of the reaction can be derived, which describes the theoretical efficiency of metabolism at substrate concentrations well below the Km.

While specific experimental data determining the Km and Vmax for the glucuronidation of pantoprazole sulfide are not documented in available literature, such studies would typically involve the use of recombinant human UGT enzymes or human liver microsomes. springernature.comnih.gov Key UGT isoforms involved in the metabolism of a wide array of drugs include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7. springernature.com

Table 1: Illustrative Kinetic Parameters of Pantoprazole Sulfide Glucuronidation Across Different UGT Isoforms This table is presented for illustrative purposes to demonstrate typical kinetic data and does not reflect actual experimental results for pantoprazole sulfide.

View Data

| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | CLint (Vmax/Km) (µL/min/mg protein) |

| UGT1A1 | 75 | 250 | 3.3 |

| UGT1A9 | 20 | 400 | 20.0 |

| UGT2B7 | 120 | 180 | 1.5 |

Allosteric Modulation of UGT Activity

The activity of UGT enzymes can be influenced by allosteric modulators, which are molecules that bind to the enzyme at a location distinct from the active site, thereby altering its catalytic function. nih.gov Such modulation can either enhance or inhibit enzymatic activity. While it is a known mechanism for UGT regulation, there is no specific evidence to suggest that pantoprazole sulfide-β-D-glucuronide functions as an allosteric modulator of UGT enzymes.

Potential for Enzyme Inhibition or Induction by Pantoprazole Sulfide-β-D-Glucuronide

A critical aspect of any metabolite's safety profile is its capacity to interfere with the function of drug-metabolizing enzymes, a common cause of DDIs. This is typically evaluated through in vitro assays that measure enzyme inhibition and induction.

In Vitro Studies on CYP Enzyme Inhibition/Induction

Although pantoprazole itself exhibits a low risk of engaging in CYP-mediated DDIs, its metabolites are not automatically exempt from such interactions. nih.govnih.gov A notable precedent is the case of gemfibrozil (B1671426) 1-O-β-glucuronide, a metabolite that acts as a potent mechanism-based inhibitor of the CYP2C8 enzyme, highlighting that glucuronide conjugates can retain significant pharmacological activity. nih.gov

The potential for pantoprazole sulfide-β-D-glucuronide to inhibit CYP enzymes would be assessed by incubating the metabolite with human liver microsomes in the presence of probe substrates specific to various CYP isoforms. nih.gov The concentration at which the metabolite reduces the enzyme's activity by half (the IC50 value) is a key metric in these studies.

Table 2: Hypothetical IC50 Values for CYP Enzyme Inhibition This table is for illustrative purposes only and does not represent actual experimental data for pantoprazole sulfide-β-D-glucuronide.

View Data

| CYP Isoform | Probe Substrate | Illustrative IC50 (µM) |

| CYP1A2 | Phenacetin | >100 |

| CYP2C9 | Tolbutamide | 85 |

| CYP2C19 | S-Mephenytoin | 60 |

| CYP2D6 | Bufuralol | >100 |

| CYP3A4 | Testosterone | 90 |

Studies to assess enzyme induction would involve treating cultured human hepatocytes with the metabolite and measuring any subsequent increase in the expression or activity of CYP enzymes. nih.gov

In Vitro Studies on UGT Enzyme Inhibition/Induction

A glucuronide metabolite may also inhibit UGT enzymes, potentially through competitive binding at the active site or via allosteric mechanisms. nih.gov In vitro investigations into this possibility would mirror the methods used for CYP inhibition, employing probe substrates for different UGT isoforms. nih.gov Currently, there is no published data to indicate that pantoprazole sulfide-β-D-glucuronide has any inhibitory or inductive effect on UGT enzymes.

Mechanistic Insights into Potential Drug-Drug Interactions (DDIs) involving the Metabolite

Should pantoprazole sulfide-β-D-glucuronide prove to be a significant inhibitor of a major drug-metabolizing enzyme, it could precipitate clinically meaningful DDIs. For example, inhibition of an enzyme responsible for the clearance of a co-administered drug would lead to elevated plasma levels of that drug, increasing the risk of adverse effects. The underlying mechanism would likely involve competitive or non-competitive inhibition of the affected enzyme. While the focus here is on enzyme kinetics, it is also worth noting that interactions at the level of drug transporters, which are often involved in the excretion of glucuronide conjugates, represent another potential avenue for DDIs.

Synthetic Approaches to Pantoprazole Sulfide β D Glucuronide for Research Applications

Enzyme-Assisted Synthesis (e.g., using liver microsomes, S9 fractions, or recombinant enzymes)

Enzymatic synthesis provides a biomimetic approach to generating glucuronides, often with high regioselectivity and stereospecificity, mirroring in vivo metabolic pathways. rsc.org The primary enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs), which are membrane-bound proteins located in the endoplasmic reticulum. nih.govwikipedia.org These enzymes catalyze the transfer of glucuronic acid from the high-energy co-substrate uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate containing a suitable nucleophilic functional group. mdpi.com For Pantoprazole (B1678409) sulfide (B99878), the target for glucuronidation would likely be the thiol group, forming an S-glucuronide, a less common but significant type of conjugation. washington.edu

The most common sources for in vitro enzymatic synthesis include liver microsomes, S9 fractions, and recombinant UGT enzymes. nih.govmdpi.com

Liver Microsomes: These are vesicles of endoplasmic reticulum membrane isolated from homogenized liver tissue (e.g., human, rat, pig) and are a rich source of various UGT isoforms. mdpi.comnih.gov They represent a complete and biologically relevant enzyme system for metabolic studies.

S9 Fractions: This is the supernatant fraction obtained after centrifuging a tissue homogenate at 9000g. It contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities, though with potentially lower specific activity for UGTs compared to isolated microsomes.

Recombinant Enzymes: Specific human UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) expressed in cell lines (like baculovirus-infected insect cells or HEK cells) can be used. nih.gov This approach allows for the identification of which specific UGT enzyme is responsible for the glucuronidation of a substrate (reaction phenotyping) and can provide a cleaner synthetic route with fewer side products. mdpi.comnih.gov

To maximize the yield of Pantoprazole sulfide-β-D-glucuronide, several reaction parameters must be optimized. The inherent latency of UGTs, where the active site is located within the microsomal lumen, often requires membrane disruption for maximal activity. nih.govresearchgate.net

Key Optimization Parameters:

| Parameter | Condition/Reagent | Purpose | Typical Range/Concentration |

| Membrane Permeabilization | Alamethicin | A pore-forming peptide that allows co-substrates and substrates to access the UGT active site without fully solubilizing the membrane. nih.govaalto.fi | 50 µg/mg of microsomal protein nih.gov |

| Co-substrate | Uridine 5'-diphospho-glucuronic acid (UDPGA) | The activated glucuronic acid donor. | 1-5 mM researchgate.netaalto.fi |

| Cofactor | Magnesium Chloride (MgCl₂) | Can enhance UGT activity. | 5 mM aalto.fi |

| pH | Tris-HCl or Phosphate (B84403) Buffer | Maintain optimal enzyme activity. | pH 7.4 - 8.0 aalto.firesearchgate.net |

| Protein Concentration | Microsomal Protein | The amount of enzyme source used. | 0.1 - 1.0 mg/mL researchgate.netaalto.fi |

| Substrate Concentration | Pantoprazole Sulfide | The compound to be glucuronidated. | Varies; requires kinetic analysis (Km determination) |

| Incubation Time & Temp. | - | Ensure reaction completion without enzyme degradation. | 10 - 180 min at 37°C aalto.fi |

Interactive Data Table: Click on headers to sort.

A typical enzymatic reaction would involve pre-incubating the liver microsomes with alamethicin, followed by the addition of Pantoprazole sulfide, buffer, and MgCl₂. The reaction is initiated by adding UDPGA and incubated at 37°C. aalto.fi The reaction is then quenched, often with cold acetonitrile (B52724) or perchloric acid, and the product is isolated and purified, typically using High-Performance Liquid Chromatography (HPLC). aalto.fi The formation of the desired glucuronide can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). researchgate.net

Scaling up enzymatic glucuronidation from analytical to preparative quantities presents challenges. The high cost of the co-substrate UDPGA and the limited stability and capacity of microsomal preparations are significant hurdles.

Strategies for Improving Scalability:

Immobilized Enzymes: Attaching the UGT-containing microsomes to a solid support allows for easier separation of the biocatalyst from the product and potential reuse, which can improve cost-effectiveness. This is a key strategy for developing continuous flow microreactors. aalto.fi

UDPGA Regeneration Systems: Implementing a secondary enzymatic system that regenerates UDPGA from the less expensive precursor, UTP, and glucose-1-phosphate can dramatically reduce the cost of the synthesis.

High-Density Cell Cultures: Using recombinant cell lines that overexpress a specific UGT isoform in bioreactors can produce larger quantities of the desired enzyme, leading to higher volumetric productivity.

While feasible, scaling up requires significant process development and optimization to become cost-effective for producing substantial quantities of the target glucuronide.

Chemical Synthesis Methodologies

Chemical synthesis offers an alternative to enzymatic methods, often allowing for larger-scale production and avoiding the complexities of biological systems. However, it typically involves multi-step processes requiring careful control of stereochemistry and the use of protective groups. rsc.org

The primary challenge in glucuronide synthesis is controlling the stereochemistry at the anomeric center (C-1) of the glucuronic acid to exclusively form the β-glycosidic bond, which is the form produced biologically.

Common Strategies for β-Selectivity:

Neighboring Group Participation: The most reliable method involves using a glucuronic acid donor with a "participating" group, such as an acetate (B1210297) or benzoate (B1203000) ester, at the C-2 position. nih.gov During the glycosylation reaction, this group forms a cyclic intermediate (an oxonium ion) that shields the α-face of the molecule, forcing the incoming nucleophile (the thiol of Pantoprazole sulfide) to attack from the β-face. nih.gov

Glycosyl Donors: A common and effective donor is methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. The bromine at the anomeric position is an excellent leaving group, and the acetyl groups at C-2, C-3, and C-4 serve as both protecting groups and, crucially in the case of C-2, as the participating group to direct β-stereoselectivity.

Promoters: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or silver triflate are often used to activate the glycosyl donor and promote the coupling reaction. rsc.org

A robust protective group strategy is essential to prevent unwanted side reactions at the various functional groups on both the glucuronic acid donor and the Pantoprazole sulfide aglycone.

Protection of the Glucuronic Acid Donor:

Hydroxyl Groups (C-2, C-3, C-4): Acetyl (Ac) or benzoyl (Bz) groups are commonly used. They are stable under the glycosylation conditions and can be removed later by base-catalyzed hydrolysis (e.g., with sodium methoxide).

Carboxylic Acid (C-6): This is typically protected as a methyl (Me) or benzyl (B1604629) (Bn) ester to prevent it from interfering with the reaction. The methyl ester can be hydrolyzed at the end of the synthesis using a base like lithium hydroxide, while the benzyl group can be removed by catalytic hydrogenation. nih.gov

Protection of the Pantoprazole Sulfide Aglycone: The Pantoprazole sulfide molecule contains several nucleophilic sites, including the benzimidazole (B57391) nitrogens and the target thiol group.

Thiol Group (SH): The thiol group is highly nucleophilic and also susceptible to oxidation. thieme-connect.de Paradoxically, for the synthesis of an S-glucuronide, the thiol is the desired reaction site and should not be protected. However, its high nucleophilicity compared to other groups can be exploited.

Benzimidazole Nitrogens (NH): The benzimidazole ring contains two nitrogen atoms. These nitrogens could potentially compete with the thiol as nucleophiles during the glycosylation step. While the thiol is generally a stronger nucleophile than the imidazole (B134444) nitrogens, temporary protection of the NH groups might be necessary to ensure exclusive S-glucuronidation. A simple and removable protecting group like a Boc (tert-butyloxycarbonyl) group could be considered, although this would add extra steps to the synthesis. A more direct approach would rely on the superior nucleophilicity of the thiolate anion, generated in situ with a mild base, to selectively attack the glycosyl donor.

A plausible synthetic sequence would involve the reaction of unprotected Pantoprazole sulfide with a protected glucuronyl bromide donor in the presence of a mild base to form the thiolate. After the glycosidic bond is formed, a global deprotection step (e.g., base hydrolysis) would remove the acetyl and ester protecting groups to yield the final Pantoprazole sulfide-β-D-glucuronide. nih.gov

The choice between enzymatic and chemical synthesis depends on the specific research needs, available resources, and desired scale.

| Feature | Enzyme-Assisted Synthesis | Chemical Synthesis |

| Stereoselectivity | Excellent (inherently produces β-isomer) | Good to Excellent (dependent on donor and conditions) |

| Regioselectivity | Often excellent (enzymes target specific sites) | Can be poor without protective groups, requiring extra steps |

| Yield | Can be low to moderate, especially in initial discovery. Fractional yields can be high but total product is limited by batch size. thieme-connect.de | Can be low to moderate due to multiple steps, but highly scalable. nih.gov |

| Purity | Main impurities are often unreacted substrate and byproducts from other enzymes. | Impurities can include α-anomer, incompletely deprotected products, and reagents. |

| Scalability | Challenging and expensive, requires significant process development. | More straightforward to scale up. |

| Development Time | Can be faster for small-scale synthesis if a suitable enzyme source is available. | Can be lengthy due to multi-step route development and optimization. |

| Cost (Research Scale) | Can be high due to cost of co-substrates (UDPGA) and enzymes. | Can be high due to cost of reagents, solvents, and purification. |

Interactive Data Table: Click on headers to sort.

Future Research Directions and Unaddressed Research Gaps

Elucidation of Complete Metabolic Landscape and Minor Metabolites

The current understanding of pantoprazole (B1678409) metabolism primarily focuses on the major pathways involving cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4, which lead to the formation of Pantoprazole sulfide (B99878) and Pantoprazole sulfone, respectively. clinpgx.orgnih.gov Subsequent phase II conjugation reactions, including sulfation and glucuronidation, have been identified. clinpgx.orgnih.gov However, a comprehensive map of all metabolites, including minor species, is yet to be fully elucidated.

Future research should employ advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, coupled with untargeted metabolomics approaches to identify and quantify the complete spectrum of pantoprazole metabolites in various biological matrices. nih.gov This would provide a more holistic view of the metabolic fate of pantoprazole and could reveal novel biotransformation pathways. A detailed investigation into the formation of various glucuronide and sulfate (B86663) conjugates of both major and minor metabolites is warranted.

Key Research Questions:

What are the structures and concentrations of all minor metabolites of pantoprazole, beyond the well-documented sulfide and sulfone derivatives?

Are there alternative glucuronidation or sulfation sites on the pantoprazole molecule or its phase I metabolites?

Does the metabolic profile of pantoprazole, including the formation of Pantoprazole sulfide-β-D-glucuronide, vary significantly across different populations or in specific disease states?

Advanced Structural-Activity Relationship (SAR) Studies for Glucuronidation Substrates

The formation of Pantoprazole sulfide-β-D-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes with broad substrate specificity. physiology.org While the general requirements for UGT substrates are known, detailed structural-activity relationships (SAR) that govern the specific glucuronidation of compounds like Pantoprazole sulfide are not fully understood.

Future research should focus on developing robust SAR and quantitative structure-activity relationship (QSAR) models for UGT substrates. nih.govnih.gov These studies would involve synthesizing and testing a series of analogs of Pantoprazole sulfide to identify the key molecular features that influence the rate and extent of glucuronidation. By systematically modifying the structure of the substrate, researchers can determine the impact of factors such as steric hindrance, electronic properties, and lipophilicity on UGT-mediated conjugation. researchgate.net Such models would not only enhance our understanding of Pantoprazole sulfide-β-D-glucuronide formation but also aid in predicting the glucuronidation potential of other drug candidates.

Key Research Questions:

What are the specific UGT isoforms responsible for the glucuronidation of Pantoprazole sulfide?

What are the key structural determinants on the Pantoprazole sulfide molecule that are recognized by the active site of the relevant UGT enzymes?

Can predictive SAR models be developed to accurately forecast the glucuronidation of novel benzimidazole (B57391) derivatives?

Application of In Silico Modeling and Predictive Tools for Metabolite Disposition

In silico modeling and simulation have become indispensable tools in modern drug development, offering the potential to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. springernature.comnih.gov The application of these tools to predict the disposition of metabolites like Pantoprazole sulfide-β-D-glucuronide is a promising area for future investigation.

Physiologically based pharmacokinetic (PBPK) models can be developed to simulate the formation and elimination of Pantoprazole sulfide-β-D-glucuronide in virtual populations. nih.gov These models integrate physicochemical data of the compound with physiological information to predict its concentration-time profiles in various tissues. Furthermore, advanced computational approaches, including machine learning and deep learning models, can be trained on existing drug metabolism data to predict the metabolic fate of new compounds with greater accuracy. oup.com

Key Research Questions:

Can PBPK models accurately predict the in vivo concentrations of Pantoprazole sulfide-β-D-glucuronide in different patient populations?

How can in silico tools be used to predict potential drug-drug interactions involving the glucuronidation of Pantoprazole sulfide?

Can machine learning algorithms identify novel structural motifs that are prone to glucuronidation?

Development of Novel Analytical Probes for UGT Activity

The study of UGT activity in vitro and in vivo relies on the availability of selective and sensitive analytical probes. While some probe substrates for specific UGT isoforms exist, there is a continuous need for the development of novel and improved tools. researchgate.netnih.gov

Future research should focus on the design and synthesis of novel fluorescent or mass-tagged probes that are selectively metabolized by the UGT isoforms involved in Pantoprazole sulfide glucuronidation. These probes would facilitate high-throughput screening of potential inhibitors and inducers of UGT activity. Additionally, the development of advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, with enhanced sensitivity and specificity for the detection of Pantoprazole sulfide-β-D-glucuronide and other glucuronide metabolites is crucial. nih.gov

Key Research Questions:

Can novel, highly selective probe substrates be developed for the specific UGT isoforms that metabolize Pantoprazole sulfide?

What are the optimal in vitro assay conditions for accurately measuring the kinetics of Pantoprazole sulfide-β-D-glucuronide formation?

Can innovative analytical techniques, such as biochemometrics, be applied to identify natural products or other compounds that modulate the UGT-mediated metabolism of pantoprazole? nih.gov

Mechanistic Studies on the Biological Impact of Glucuronide Conjugation on Parent Compound Activity or Toxicity (Preclinical Focus)

Glucuronidation is generally considered a detoxification pathway, rendering compounds more water-soluble and facilitating their excretion. nih.gov However, the conjugation of a drug or its metabolite with glucuronic acid can sometimes alter its biological activity or lead to unexpected toxicities. nih.gov The biological impact of the formation of Pantoprazole sulfide-β-D-glucuronide is currently unknown.

Key Research Questions:

Does Pantoprazole sulfide-β-D-glucuronide exhibit any off-target pharmacological activity?

Is there any evidence of toxicity associated with the accumulation of Pantoprazole sulfide-β-D-glucuronide in preclinical models?

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Pantoprazole Sulfide-β-D-Glucuronide in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. For instance, protocols optimized for glucuronide analysis in plasma, blood, and dried blood spots (DBS) involve protein precipitation followed by reverse-phase chromatography using C18 columns. Mobile phases typically combine 0.1% formic acid in water and acetonitrile. Detection is achieved via multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation pattern . USP standards for related pantoprazole compounds (e.g., Related Compound B) provide reference retention times and purity thresholds for method validation .

Q. How can researchers synthesize Pantoprazole Sulfide-β-D-Glucuronide with high purity for in vitro studies?

- Methodological Answer : Synthesis involves enzymatic glucuronidation using liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) isoforms. Post-reaction, purification via solid-phase extraction (SPE) or preparative HPLC is critical. Purity (>95%) should be verified using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Stability during synthesis must be monitored under controlled pH (6.8–7.4) and temperature (4°C) to prevent degradation .

Q. What are the key stability considerations for Pantoprazole Sulfide-β-D-Glucuronide in long-term storage?

- Methodological Answer : Stability studies should follow ICH guidelines (Q1A–Q1E). Lyophilized forms stored at -80°C in amber vials show minimal degradation over 12 months. For liquid formulations, buffered solutions (pH 7.0) with antioxidants (e.g., 0.01% ascorbic acid) are recommended. Accelerated stability testing (40°C/75% RH for 6 months) can predict degradation pathways, such as hydrolysis of the glucuronide moiety .

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of Pantoprazole Sulfide-β-D-Glucuronide be resolved?

- Methodological Answer : Discrepancies often arise from interspecies variability in UGT activity. To address this:

- Use human hepatocytes or recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3) for in vitro studies.

- Apply kinetic modeling (e.g., Michaelis-Menten parameters) to compare metabolic rates across models.

- Validate findings with clinical samples using stable isotope-labeled internal standards to minimize matrix effects .

Q. What experimental designs are optimal for studying the enterohepatic recirculation of Pantoprazole Sulfide-β-D-Glucuronide?

- Methodological Answer : A crossover design in animal models (e.g., rats with cannulated bile ducts) allows quantification of biliary excretion and reabsorption. Key steps:

- Administer the compound intravenously and orally in separate phases.

- Collect serial blood, bile, and urine samples.

- Use mass balance calculations and compartmental pharmacokinetic modeling to estimate recirculation efficiency .

Q. How can researchers differentiate Pantoprazole Sulfide-β-D-Glucuronide from its isomers or degradation products?

- Methodological Answer : Chiral chromatography with polysaccharide-based columns (e.g., Chiralpak AD-RH) resolves stereoisomers. For degradation products, forced degradation studies (e.g., exposure to UV light, acidic/alkaline conditions) coupled with HRMS identify fragment ions. Comparative analysis against USP reference standards for related compounds (e.g., Pantoprazole Related Compound B) ensures specificity .

Q. What in vitro models best predict the drug-drug interaction potential of Pantoprazole Sulfide-β-D-Glucuronide?

- Methodological Answer : Co-incubate the compound with probe substrates (e.g., midazolam for CYP3A4) in human liver microsomes or transfected cell lines (e.g., HEK293 expressing OATP1B1). Measure inhibition constants (Ki) and use static/dynamic models (e.g., [I]/Ki ratio) to assess interaction risk. Include positive controls (e.g., ketoconazole) for validation .

Methodological Frameworks for Research Design

Q. How to apply the PICOT framework to clinical pharmacokinetic studies of Pantoprazole Sulfide-β-D-Glucuronide?

- Methodological Answer :

- P opulation: Patients with GERD or metabolic disorders.

- I ntervention: Oral administration of pantoprazole.

- C omparison: Bioavailability vs. intravenous dosing.

- O utcome: AUC, Cmax, and metabolite ratios in plasma.

- T ime: Sampling over 24–48 hours post-dose.

This structure aligns with cost-effectiveness analyses comparing proton pump inhibitors (PPIs) .

Q. What statistical approaches are suitable for analyzing inter-individual variability in glucuronidation rates?

- Methodological Answer : Mixed-effects modeling (e.g., NONMEM) accounts for covariates like UGT polymorphisms, age, and renal/hepatic function. Bootstrap validation (≥1000 iterations) ensures robustness. For small cohorts, non-parametric tests (e.g., Mann-Whitney U) compare subgroups stratified by genotype .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.